De(5-carboxamide)oxcarbazepine is a compound useful in organic synthesis.
DE(5-carboxamide)oxcarbazepine
CAS No.: 21737-58-6
Cat. No.: VC0525245
Molecular Formula: C14H11NO
Molecular Weight: 209.24 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21737-58-6 |
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Molecular Formula | C14H11NO |
Molecular Weight | 209.24 g/mol |
IUPAC Name | 6,11-dihydrobenzo[b][1]benzazepin-5-one |
Standard InChI | InChI=1S/C14H11NO/c16-14-9-10-5-1-3-7-12(10)15-13-8-4-2-6-11(13)14/h1-8,15H,9H2 |
Standard InChI Key | VSZGCLXGCOECAY-UHFFFAOYSA-N |
SMILES | C1C2=CC=CC=C2NC3=CC=CC=C3C1=O |
Canonical SMILES | C1C2=CC=CC=C2NC3=CC=CC=C3C1=O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
DE(5-carboxamide)oxcarbazepine (CAS: 21737-58-6) has the molecular formula CHNO and a molecular weight of 239.25 g/mol . Its structure consists of a dibenzazepine core with a carboxamide group at the 5-position and a ketone moiety at the 10-position (Figure 1). This configuration distinguishes it from oxcarbazepine, which features a 10-oxo group and a carboxamide at the 5-position but lacks the specific substitution pattern denoted by the "DE" prefix .
Key structural attributes:
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Dibenzazepine backbone: Two benzene rings fused to a seven-membered azepine ring.
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Carboxamide group (-CONH): Positioned at the 5-carbon, critical for interactions with biological targets like voltage-gated sodium channels .
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10-Oxo group: A ketone at the 10-carbon, influencing metabolic stability and redox properties .
Synthesis and Manufacturing
DE(5-carboxamide)oxcarbazepine is synthesized via carbamoylation reactions, as detailed in patent US7723514B2 . The process involves reacting a 5H-dibenz[b,f]azepine precursor with a cyanate salt (e.g., potassium cyanate) and a non-nucleophilic base (e.g., pyridinium salts) under controlled conditions.
Synthetic Pathway
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Starting material: 5H-dibenz[b,f]azepine (CAS: 256-96-2).
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Carbamoylation: Introduction of the carboxamide group using isocyanic acid generated in situ from alkali metal cyanates .
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Hydrolysis: Acidic or basic conditions to finalize the 10-oxo group .
Reaction parameters:
Parameter | Value |
---|---|
Temperature | -40°C to 25°C |
Time | 4–24 hours |
Yield | 60–85% (optimized conditions) |
This method prioritizes regioselectivity and minimizes byproducts, making it scalable for industrial production .
Physicochemical Properties
DE(5-carboxamide)oxcarbazepine exhibits solubility and stability profiles critical for drug development:
Property | Value | Source |
---|---|---|
Solubility | 0.2 mg/mL in water (25°C) | |
LogP | 2.1 (predicted) | |
Melting Point | 215–218°C | |
pKa | 13.2 (amide nitrogen) |
The compound’s low water solubility necessitates formulation strategies like micronization or lipid-based carriers for bioavailability enhancement .
Comparative Analysis with Oxcarbazepine
Feature | DE(5-Carboxamide)Oxcarbazepine | Oxcarbazepine |
---|---|---|
Molecular Formula | CHNO | CHNO |
Main Use | Synthetic intermediate | Antiepileptic drug |
Metabolites | Undefined | MHD (active) |
Clinical Data | None | Extensive |
DE(5-carboxamide)oxcarbazepine’s lack of a hydroxyl group at the 10-position may reduce metabolic activation compared to oxcarbazepine, potentially altering efficacy and safety .
Applications and Future Directions
Synthetic Utility
As a precursor in oxcarbazepine production, DE(5-carboxamide)oxcarbazepine enables cost-effective manufacturing . Its stability under acidic conditions makes it suitable for large-scale synthesis .
Research Gaps
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Pharmacokinetics: Absorption, distribution, and excretion profiles remain uncharacterized.
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Target selectivity: Specificity for VGSC subtypes versus off-target effects needs clarification.
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Clinical trials: No human studies exist to date.
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